オキサゾール-2-アミン

概要

説明

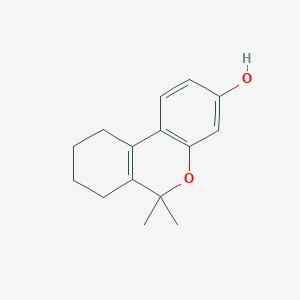

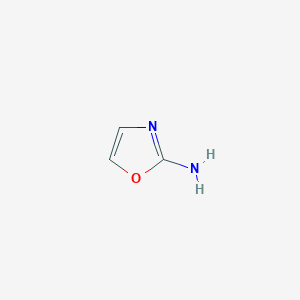

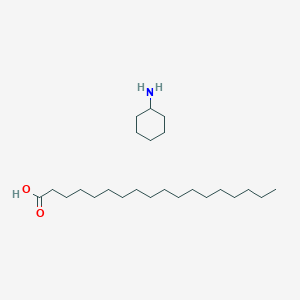

1,3-Oxazol-2-amine, also known as 1,3-oxazoline, is a heterocyclic compound which is composed of a five-membered ring with two nitrogen atoms and three carbon atoms. It is a versatile building block for the synthesis of various important compounds and is used in many scientific research applications.

科学的研究の応用

駆虫薬開発

オキサゾール-2-アミン: は、駆虫薬開発のための潜在的な分子として有望視されています。この化合物は、細胞毒性が低く駆虫活性を示すため、寄生虫による蠕虫感染症の治療に適しています。 研究では、感染したマウスの消化管におけるトリキネラ・スピラリスの量を減らす効果が実証されています . 生体利用率と薬物動態に関するさらなる研究は、寄生虫病の新しい治療法の開発につながる可能性があります。

医薬品化学

オキサゾール環は、さまざまな受容体や酵素と結合する能力があるため、医薬品化学における重要なヘテロ環系核です。オキサゾール-2-アミン誘導体は、抗菌、抗真菌、抗炎症、抗ウイルス、抗結核、抗がん、抗寄生虫、抗糖尿病など、さまざまな生物活性を有する薬物の合成に使用されます . この汎用性は、創薬と合成における重要性を強調しています。

オキサゾール系分子の合成

この化合物は、オキサゾール系医薬品を効率的に合成する手法である、van Leusen オキサゾール合成に使用されます。 この合成は、さまざまな疾患の治療のための臨床薬または候補となる、幅広いオキサゾール誘導体の生成に不可欠です .

抗菌特性

2-アミノオキサゾール: は、さまざまな真菌と細菌株、特に結核の原因となる結核菌に対して抗菌特性を示すことが実証されています。 アミノ基はさまざまな分子と結合できるため、抗結核薬合成のための貴重な足場となります .

化学進化と生命の起源

この化合物は、RNAヌクレオチドの前駆体としての化学進化における役割を担う可能性があるとされています。 地球上の生命の形成につながった可能性のある化学反応の一部であり、生命の起源の研究における重要性を示しています .

有機合成中間体

オキサゾール-2-アミン: は、有機合成と医薬品製造における中間体として役立ちます。 第一級アミン基とオキサゾール環構造により、プロトン化、アシル化、アルキル化、環拡大、求電子置換反応など、さまざまな反応に関与しています .

作用機序

Target of Action

Oxazol-2-amine, also known as 2-Aminooxazole or 1,3-Oxazol-2-amine, has been studied for its anthelmintic properties, particularly against parasitic roundworms

Mode of Action

It has been observed that the compound significantly up-regulates the metabolism of purine and pyrimidine, and down-regulates sphingolipid metabolism . This suggests that the compound may interfere with these metabolic pathways in the parasite, thereby exerting its anthelmintic effects.

Biochemical Pathways

Oxazol-2-amine appears to affect several biochemical pathways in the parasitic roundworms. Specifically, it up-regulates the metabolism of purine and pyrimidine, which are crucial for DNA and RNA synthesis . On the other hand, it down-regulates sphingolipid metabolism, which plays a key role in maintaining the integrity of the cell membrane . The disruption of these pathways could lead to the death of the parasite.

Pharmacokinetics

It has been noted that the bioavailability, pharmacokinetics, and absorption of this compound should be studied further to provide information for its future efficacy improvement .

Result of Action

In vivo studies have shown that a dose of 250 mg/kg of Oxazol-2-amine reduced the abundance of Trichinella spiralis in the digestive tract by 49% . This suggests that the compound has a significant anthelmintic effect.

Action Environment

It is known that parasitic roundworms can cause significant sickness and mortality in animals and humans, and have a severe economic impact on livestock Therefore, the development of novel anthelmintic compounds like Oxazol-2-amine is of great importance

Safety and Hazards

1,3-Oxazol-2-amine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation if inhaled . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

将来の方向性

There is potential for 1,3-Oxazol-2-amine to be used in the development of novel inhibitors of the kinetoplastid Trypanosoma brucei . Further studies on the bioavailability, pharmacokinetics, and absorption of this compound should be conducted to provide information for its future efficacy improvement .

生化学分析

Biochemical Properties

Oxazol-2-amine has been shown to interact with various biomolecules in biochemical reactions. For instance, it has been used in the synthesis of various oxazole-2-amine analogues, which have been tested for their antibacterial activity against S. aureus and E. coli .

Cellular Effects

It has been shown to have anthelmintic activity, indicating that it can affect parasitic roundworms at the cellular level .

Molecular Mechanism

The molecular mechanism of Oxazol-2-amine is not fully understood. Molecular docking analysis suggests that the tubulin beta chain and glutamate-gated channels of T. spiralis might not be the main targets of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, Oxazol-2-amine has been shown to reduce the abundance of T. spiralis in the digestive tract by 49% at a dose of 250 mg/kg

Dosage Effects in Animal Models

In animal models, Oxazol-2-amine has been shown to have relatively low acute toxicity, with an LD50 greater than 2000 mg/kg body

Metabolic Pathways

Metabolomics analysis has shown that this compound significantly up-regulates the metabolism of purine and pyrimidine, and down-regulates sphingolipid metabolism .

特性

IUPAC Name |

1,3-oxazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O/c4-3-5-1-2-6-3/h1-2H,(H2,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACTKAGSPIFDCMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00339766 | |

| Record name | Oxazole-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4570-45-0 | |

| Record name | 2-Oxazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4570-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxazole-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Oxazolamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.287 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 2-aminooxazole?

A1: The molecular formula of 2-aminooxazole is C3H4N2O, and its molecular weight is 84.08 g/mol.

Q2: Are there any spectroscopic data available for 2-aminooxazole?

A2: Yes, research has provided infrared (IR) absorption spectra for 2-aminooxazole at various temperatures (20 K, 180 K, and 300 K), as well as UV absorption spectra at room temperature. [] Additionally, microwave spectra analysis has been conducted, revealing the non-planar structure of the molecule. []

Q3: What are some noteworthy reactions 2-aminooxazole can undergo?

A3: 2-Aminooxazole can engage in various reactions, including:

- Diels-Alder reactions: It readily reacts with dienophiles like dimethyl acetylenedicarboxylate, forming stable Diels-Alder adducts. [] This reactivity is attributed to its ability to act as a diene in these reactions.

- Reactions with aldehydes: 4-Alkyl-substituted 2-aminooxazoles, such as 2-amino-4-methyloxazole, react with aldehydes to yield products with a hydroxymethyl group at the C-5 position. Interestingly, Schiff base formation is not observed in these reactions. []

- Reactions with isothiocyanates: 4-Substituted 2-aminooxazoles react with isothiocyanates to form products with a thioamide function at the C-5 position. This reaction suggests an electrophilic attack occurs at the C-5 position, competing with the typical reaction of the amino group with isothiocyanates. []

Q4: How does the presence of substituents affect the reactivity of 2-aminooxazole?

A4: Substituents can significantly influence the reactivity of 2-aminooxazole. For instance, the presence of electron-donating groups at the 2-position significantly affects its fragmentation pattern under electron impact mass spectrometry. [] Additionally, 4-alkyl substituents are essential for the reaction with aldehydes, as 2-aminooxazole itself and its 4-phenyl and 2-acetamido derivatives do not react. []

Q5: What is known about the photochemistry of 2-aminooxazole?

A5: Studies suggest that the photochemistry of 2-aminooxazole is primarily driven by the photodetachment of a hydrogen atom from the NH2 group. This process occurs via a 1πσNH* state, leading to rapid nonradiative deactivation, phototautomerization, or photodissociation of a hydrogen atom. []

Q6: Can 2-aminooxazole act as a precursor in chemical synthesis?

A6: Yes, 2-aminooxazole has proven valuable in synthesizing various heterocyclic compounds. For example:

- Imidazo[2,1-b]oxazoles: A two-step synthesis utilizing titanium(IV) chloride-assisted cyclization allows for the efficient preparation of imidazo[2,1-b]oxazoles from 2-aminooxazoles. []

- 2-Aminooxazole-4-carbonitriles: These compounds can be synthesized in good yields from 4-isoxazolylthioureas via a unique reaction pathway involving carbodiimides as intermediates. []

Q7: What is the significance of 2-aminooxazole in prebiotic chemistry?

A7: 2-Aminooxazole has been proposed as a potential precursor in the prebiotic synthesis of RNA nucleotides. [, , , , , ] Specifically, it can react with glyceraldehyde to form pentose aminooxazolines, which are considered important intermediates in nucleotide synthesis. [, ]

Q8: Has 2-aminooxazole been detected in astrophysical environments?

A8: While not yet directly observed, 2-aminooxazole could potentially exist in interstellar space. This assumption is based on the detection of its precursor molecules, cyanamide and glycoaldehyde, in these environments. []

Q9: What are the known biological activities of 2-aminooxazole derivatives?

A9: Research has shown that 2-aminooxazole derivatives can exhibit various biological activities:

- Antiviral activity: Some 2-aminooxazoles have demonstrated significant antiviral activity against Coxsackie B1 virus by inhibiting viral RNA synthesis. []

- Antitubercular activity: Studies on N-substituted 4-phenyl-2-aminooxazoles have shown promising antitubercular activity. []

- Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): Novel 2-aminooxazole derivatives have been developed as potent inhibitors of IMPDH, a crucial enzyme in purine nucleotide synthesis. These inhibitors exhibit low nanomolar potency and show promising in vivo activity in animal models of inflammatory diseases. []

Q10: Are there any 2-aminooxazole derivatives currently used as drugs?

A10: While no 2-aminooxazole derivatives are currently marketed drugs, research is ongoing to explore their therapeutic potential. For example:

- FLT3 inhibitors: 5-(4-Fluorophenyl)-N-phenyloxazol-2-amine (compound 7c) has been identified as a potent inhibitor of FLT3, a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML). []

- Positive KCa3.1 gating modulators: 5-Methylnaphtho[2,1-d]oxazol-2-amine (SKA-121) acts as a selective positive gating modulator of the KCa3.1 channel, demonstrating potential for treating hypertension. [, ]

Q11: How has computational chemistry contributed to understanding 2-aminooxazole?

A11: Computational studies, including density functional theory (DFT) calculations, have been instrumental in elucidating various aspects of 2-aminooxazole chemistry, including:

- Mechanism of formation: DFT calculations have provided insights into the mechanism of 2-aminooxazole formation under prebiotically relevant conditions. These studies highlight the crucial role of phosphate catalysis in multiple steps of the reaction pathway. []

- Structure and properties in solution: Computational modeling, incorporating molecular dynamics simulations and DFT calculations, has been employed to investigate the influence of microhydration on the structural and spectral properties of 2-aminooxazole. These studies reveal the formation of a distinct water cluster near the nitrogen and amino group side of the molecule. []

- Structure-activity relationships: Computational modeling has been used to understand the selectivity of KCa3.1 gating modulators like SKA-121. These studies revealed specific interactions between the compound and residues within the KCa3.1 channel, providing valuable insights for further drug design. []

Q12: What is known about the structure-activity relationship (SAR) of 2-aminooxazole derivatives?

A12: SAR studies have provided valuable information for optimizing the biological activity of 2-aminooxazole derivatives.

- KCa channel modulation: The introduction of a methyl group at the 5-position of the benzothiazole/oxazole system significantly enhances selectivity for KCa3.1 over KCa2.3. This increased selectivity is attributed to improved shape complementarity and hydrophobic interactions with specific residues within the KCa3.1 channel. []

- BACE-1 inhibition: In a series of 3-(2-aminoheterocycle)-4-benzyloxyphenylbenzamide derivatives, the presence of a 2-amino-6H-1,3,4-thiadizine moiety and an α-naphthyl group were found to be favorable for BACE-1 inhibitory activity. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2,6-diamino-N-[(2S)-6-amino-1-(naphthalen-2-ylamino)-1-oxohexan-2-yl]hexanamide](/img/structure/B105064.png)

![4-(2-Chlorothieno[3,2-D]pyrimidin-4-YL)morpholine](/img/structure/B105080.png)

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-(pentanoylamino)-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B105098.png)